![molecular formula C17H25N5O4 B2743784 methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate CAS No. 838904-03-3](/img/structure/B2743784.png)

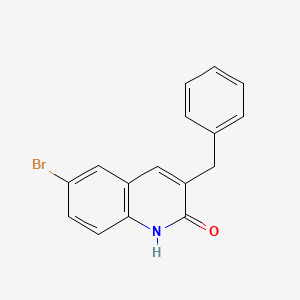

methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not available in the current literature .Scientific Research Applications

Organosilicon-Mediated Regioselective Acetylation of Carbohydrates

Organosilicon compounds, such as methyl trimethoxysilane or dimethyl dimethoxysilane, have been utilized to form cyclic 1,3,2-dioxasilolane or 1,3,2-dioxasilinane intermediates. These intermediates undergo regioselective acetylation by adding acetic anhydride or acetyl chloride under mild conditions. This method exhibits high regioselectivity, aligning with organotin-mediated schemes and demonstrating the utility in carbohydrate chemistry for protecting vicinal- and 1,3-diols efficiently (Zhou, Ramström, & Dong, 2012).

Study of Aminoxyls Reaction with Dioxiranes

Research into the reaction dynamics between aminoxyls and dioxiranes, particularly involving compounds like dimethyldioxirane and methyl(trifluoromethyl)dioxirane, has provided insights into free-radical mechanisms. These studies highlight the production of methoxyamine derivatives through radical decomposition, offering valuable data on the interactions between different organic compounds and the potential for synthesizing novel organic molecules (Dinoi et al., 1998).

Diels-Alder Reaction in Synthesizing Trichothecene Precursors

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, has been applied to create potential trichothecene precursors. Through regio- and stereo-selective cycloadditions, researchers have synthesized complex cyclic structures, demonstrating the versatility of organic synthesis techniques in creating compounds with significant structural similarities to natural products (Banks et al., 1981).

Asymmetric Catalysis in Organic Synthesis

Asymmetric catalysis using copper(I) with aminoindanol-derived bisoxazolidine ligands has shown effectiveness in the Henry reaction. This methodology allows for the enantioselective synthesis of nitroaldol products, illustrating the potential for creating chiral compounds with high yields and enantiomeric excesses. Such reactions are foundational in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific optical activities (Spangler & Wolf, 2009).

Thermochemistry of Methylpiperidines

Investigations into the thermochemistry of methylpiperidines have provided crucial data on the stability and conformational behaviors of piperidine rings influenced by methyl groups. Understanding the enthalpies of formation for various methylpiperidines enriches the knowledge base regarding the energetic aspects of organic molecules, influencing their reactivity and stability (Ribeiro da Silva et al., 2006).

Future Directions

The future directions for research on “methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive laboratory work and collaboration among researchers in the field .

Properties

IUPAC Name |

methyl 2-[1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4/c1-11-7-5-6-8-21(11)9-12-18-15-14(22(12)10-13(23)26-4)16(24)20(3)17(25)19(15)2/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTKEQMTCDOEEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=NC3=C(N2CC(=O)OC)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2743701.png)

![1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2743705.png)

![2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2743706.png)

![4-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2743711.png)

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide](/img/structure/B2743715.png)

![6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2743716.png)

![N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2743717.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2743719.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2743720.png)

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2743721.png)

![Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2743723.png)